

FM-381 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	FM-381	
Cat. No.:	B15610211	Get Quote

Application Notes and Protocols for FM-381

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM-381 is a highly potent and selective covalent reversible inhibitor of Janus kinase 3 (JAK3). [1][2] It targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to its inhibition.[3] This specificity provides a significant advantage for studying the precise roles of JAK3 in cellular signaling pathways, particularly the JAK/STAT pathway, which is crucial in immunology, inflammation, and oncology. These application notes provide detailed information on the solubility of **FM-381**, its preparation for experimental use, and established protocols for both in vitro and in vivo studies.

Physicochemical and Solubility Data

FM-381 is a crystalline solid, typically appearing as a white to beige powder.[4][5] Its molecular formula is $C_{24}H_{24}N_6O_2$ and it has a molecular weight of 428.5 g/mol .[6]

Table 1: Solubility of FM-381

Solvent	Solubility	Notes	Source
DMSO	1 mg/mL	-	[6]
DMSO	2 mg/mL	May require warming to fully dissolve.	[4][5]
DMSO	20 mg/mL (46.67 mM)	Use fresh, moisture- free DMSO for best results.	[1]

Preparation of FM-381 for Experiments In Vitro Stock Solution Preparation

For most in vitro applications, **FM-381** is dissolved in dimethyl sulfoxide (DMSO).

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Weighing: Accurately weigh out the desired amount of FM-381 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.285 mg of FM-381.
- Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the FM-381 powder.
- Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. If necessary, warm the solution slightly to aid dissolution.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.
 [1]

In Vivo Formulation Preparation

Two different formulations are provided for in vivo administration. The choice of vehicle may depend on the specific experimental design and animal model.

Protocol 1: Formulation in a Vehicle Containing PEG300 and Tween80

This formulation is suitable for creating a working solution for administration.

- Initial Dissolution: Prepare a concentrated stock solution of FM-381 in fresh DMSO (e.g., 20 mg/mL).[1]
- Vehicle Preparation (for a 1 mL working solution):
 - \circ To 400 μ L of PEG300, add 50 μ L of the 20 mg/mL **FM-381** stock solution in DMSO. Mix thoroughly until the solution is clear.
 - Add 50 μL of Tween80 to the mixture and mix again until clear.
 - Add 500 μL of sterile double-distilled water (ddH2O) to bring the final volume to 1 mL.
- Administration: The mixed solution should be used immediately for optimal results.[1]

Protocol 2: Formulation in Corn Oil

This provides a simpler alternative for administration.

- Initial Dissolution: Prepare a 1 mg/mL stock solution of FM-381 in DMSO.
- Final Formulation (for a 1 mL working solution):
 - Add 50 μL of the 1 mg/mL FM-381 stock solution to 950 μL of corn oil.
 - Mix thoroughly until evenly suspended.
- Administration: This mixed solution should also be used immediately.[1]

Experimental Protocols In Vitro Inhibition of IL-2-Stimulated STAT5 Phosphorylation in Human CD4+ T Cells

This protocol details a cellular assay to measure the inhibitory effect of **FM-381** on JAK3 signaling.

Materials:

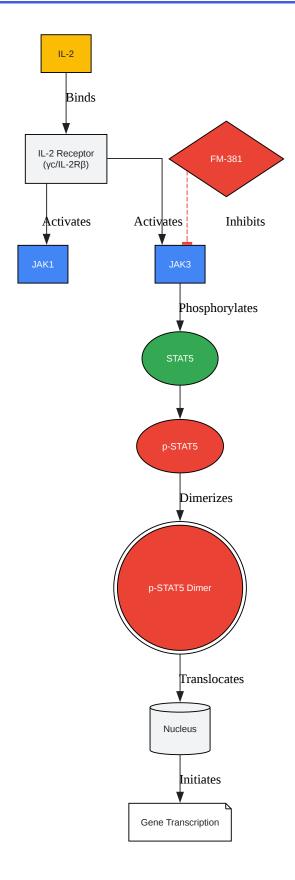
- Human CD4+ T cells
- FM-381
- DMSO (vehicle control)
- Recombinant human IL-2
- Cell lysis buffer
- Reagents and equipment for SDS-PAGE and Western blotting
- Primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5

Procedure:

- Cell Preparation: Purify human CD4+ T cells from peripheral blood mononuclear cells (PBMCs).
- Compound Treatment: Incubate equal numbers of CD4+ T cells with varying concentrations of **FM-381** (e.g., 0, 10, 50, 100, 300 nM) or DMSO as a vehicle control for 1 hour.[1]
- Cytokine Stimulation: Stimulate the cells with recombinant human IL-2 for 30 minutes to induce JAK3-dependent STAT5 phosphorylation.
- Cell Lysis: Lyse the cells using an appropriate lysis buffer.
- · Protein Analysis:
 - Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies specific for p-STAT5 and total STAT5.
 - Use an appropriate secondary antibody and visualize the protein bands using an infrared imaging system or other suitable detection method.
- Data Analysis: Quantify the band intensities for p-STAT5 and total STAT5. The ratio of p-STAT5 to total STAT5 will indicate the level of inhibition by **FM-381**.

In Vivo Administration and Efficacy Studies

The following is a general guideline for in vivo studies. The optimal dose and administration route for **FM-381** may vary depending on the animal model and the specific disease being studied. A pilot dose-response study is highly recommended.


General Protocol:

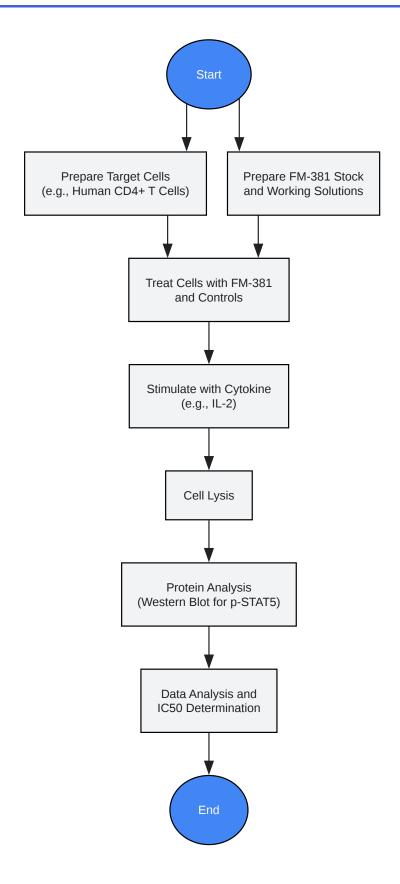
- Animal Model: Utilize an appropriate animal model for the disease of interest (e.g., a model of autoimmune disease or T-cell malignancy).
- Dosing Formulation: Prepare the FM-381 formulation for in vivo administration as described in section 3.2.
- Administration:
 - Route: Oral gavage (p.o.) is a common route for similar small molecule inhibitors.[6]
 Intravenous (i.v.) administration can also be considered.
 - Dosage: Based on studies with related JAK3 inhibitors, a starting dose in the range of 10 mg/kg could be considered for initial efficacy studies in mouse models of inflammation.[2]
 For T-cell malignancy models, higher doses (e.g., up to 200 mg/kg) have been used with other JAK3 inhibitors.[6] It is crucial to perform a dose-ranging study to determine the optimal therapeutic dose with minimal toxicity.
- Monitoring: Monitor the animals for therapeutic response and any signs of toxicity. The specific parameters to be monitored will depend on the disease model.
- Pharmacokinetic and Pharmacodynamic Analysis: Collect blood and tissue samples at various time points to analyze the pharmacokinetic profile of FM-381 and to assess its effect on downstream signaling pathways (e.g., p-STAT5 levels in target tissues).

Visualizations Signaling Pathway of FM-381 Action

The diagram below illustrates the canonical JAK3/STAT5 signaling pathway and the inhibitory action of **FM-381**.

Click to download full resolution via product page

Caption: FM-381 inhibits JAK3, blocking STAT5 phosphorylation.



Experimental Workflow for In Vitro Screening

This diagram outlines a typical workflow for screening the efficacy of a kinase inhibitor like **FM-381** in vitro.

Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of FM-381.

Logical Relationship for In Vivo Studies

The following diagram illustrates the logical progression of an in vivo study investigating **FM-381**.

Click to download full resolution via product page

Caption: Logical flow for in vivo studies of FM-381.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies PMC [pmc.ncbi.nlm.nih.gov]

• To cite this document: BenchChem. [FM-381 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610211#fm-381-solubility-and-preparation-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com